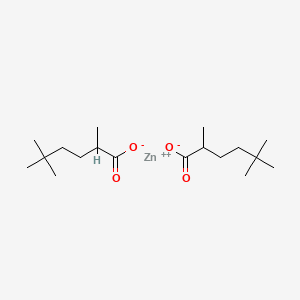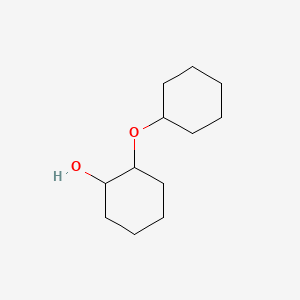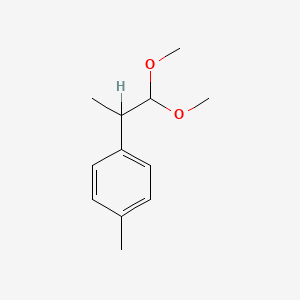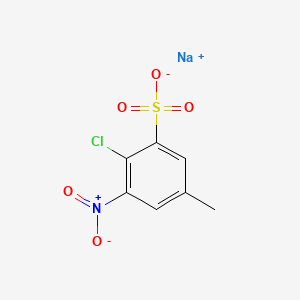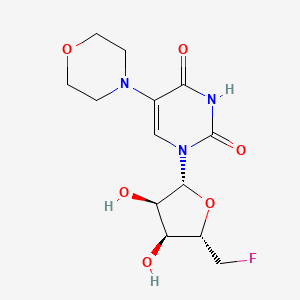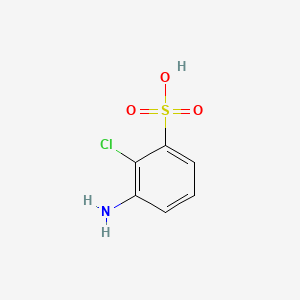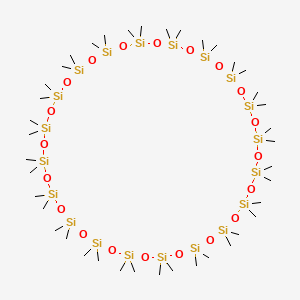
1-Phenyl-2-(triphenylphosphoranyl)ethylenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(triphenylphosphoranyl)ethylenol is an organophosphorus compound characterized by the presence of a phenyl group and a triphenylphosphoranyl group attached to an ethylenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(triphenylphosphoranyl)ethylenol typically involves the reaction of triphenylphosphine with a suitable phenyl-substituted precursor under controlled conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, facilitating the formation of the ylide intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-(triphenylphosphoranyl)ethylenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or triphenylphosphoranyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-(triphenylphosphoranyl)ethylenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(triphenylphosphoranyl)ethylenol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s molecular targets and pathways depend on the specific context of its use. For example, in organic synthesis, it may participate in nucleophilic addition or substitution reactions, while in biological systems, it may interact with enzymes or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-(triphenylphosphoranyl)ethanone: Similar in structure but differs in the presence of a ketone group instead of an ethylenol group.
Triphenylphosphine: A simpler compound with only the triphenylphosphoranyl group, lacking the phenyl-ethylenol moiety.
Phenylacetone: Contains a phenyl group and a ketone, but lacks the triphenylphosphoranyl group.
Uniqueness
1-Phenyl-2-(triphenylphosphoranyl)ethylenol is unique due to its combination of a phenyl group and a triphenylphosphoranyl group attached to an ethylenol backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and scientific research.
Propriétés
Numéro CAS |
6290-60-4 |
|---|---|
Formule moléculaire |
C26H22OP+ |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
[(Z)-2-hydroxy-2-phenylethenyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H21OP/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H/p+1/b26-21- |
Clé InChI |
MZRSAJZDYIISJW-QLYXXIJNSA-O |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/O |
SMILES canonique |
C1=CC=C(C=C1)C(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



